One of the interesting properties of L-Leucyl-L-alanine is its ability to inhibit ubiquitin-mediated protein degradation. Ubiquitin is a small protein molecule that acts as a tag for proteins destined for breakdown within cells. When a protein is tagged with ubiquitin, it is recognized and degraded by the proteasome, a cellular complex that breaks down proteins. Studies have shown that L-Leucyl-L-alanine can interfere with this process, potentially leading to increased levels of certain proteins in cells []. This ability to modulate protein degradation pathways makes L-Leucyl-L-alanine a valuable tool for researchers studying protein turnover and its role in various cellular processes.
Another application of L-Leucyl-L-alanine lies in its use as a building block for synthesizing non-electrolytic triorganotin(IV) derivatives []. These derivatives are then employed as model systems to study interactions between metals and proteins. Proteins often rely on metal ions to function correctly, and understanding these interactions is crucial in various areas of biochemistry and medicine. By using L-Leucyl-L-alanine to create these model systems, researchers can gain insights into the binding mechanisms and specificities involved in metal-protein interactions.
L-Leucyl-L-alanine is formed through a peptide bond between the amino acids L-leucine and L-alanine. The chemical formula for this dipeptide is C₉H₁₈N₂O₃, and it features an amine group, a carboxylic acid group, and a side chain characteristic of each amino acid. As a metabolite, it is involved in various metabolic pathways and can influence protein synthesis and cellular functions .
The mechanism of action of Leu-Ala depends on the specific application. Here are two potential mechanisms:
The formation of L-Leucyl-L-alanine involves a condensation reaction where water is released during the bonding of the two amino acids. This reaction can be catalyzed by enzymes known as peptidyl transferases, which facilitate peptide bond formation during protein synthesis. Additionally, L-Leucyl-L-alanine can undergo hydrolysis, breaking down into its constituent amino acids under acidic or enzymatic conditions .
L-Leucyl-L-alanine exhibits several biological activities:
L-Leucyl-L-alanine can be synthesized through various methods:
L-Leucyl-L-alanine has several applications:
Studies on L-Leucyl-L-alanine have explored its interactions with various biological systems:
L-Leucyl-L-alanine shares similarities with other dipeptides but has unique properties due to its specific amino acid composition. Here are some comparable compounds:
| Compound | Composition | Unique Features |
|---|---|---|
| L-Alanylleucine | L-alanine + L-leucine | Similar structure but may differ in biological activity. |
| L-Valyl-L-alanine | L-valine + L-alanine | Valine's unique side chain influences metabolic roles. |
| L-Isoleucyl-L-alanine | L-isoleucine + L-alanine | Isoleucine's branched structure affects its function. |
| L-Leucyl-Glycine | L-leucine + Glycine | Glycine's simplicity alters interaction dynamics. |
L-Leucyl-L-alanine's unique combination of branched-chain (from leucine) and non-essential (from alanine) amino acids gives it distinct roles in metabolism compared to these similar compounds.
Single-crystal X-ray diffraction studies have provided fundamental insights into the three-dimensional arrangement and molecular packing of L-Leucyl-L-alanine and its inclusion compounds. The crystallographic investigations reveal that the dipeptide consistently adopts an extended backbone conformation in the solid state, existing predominantly as a zwitterionic species [1] [2].
The crystal structure of L-Leucyl-L-alanine dimethyl sulfoxide solvate demonstrates characteristic features of dipeptide packing arrangements. The compound crystallizes in the orthorhombic space group P2₁2₁2₁ with unit cell parameters a = 5.208 Å, b = 16.095 Å, and c = 18.707 Å [2]. The dipeptide backbone adopts an extended conformation with the peptide unit existing in a trans configuration, showing only slight deviation from planarity with ω = 174.4(3)° [2]. The leucyl side chain adopts the t(g⁺t) conformation, which represents the most thermodynamically stable rotamer arrangement for branched aliphatic amino acid residues [2].
Systematic X-ray crystallographic analysis of inclusion compounds formed between L-Leucyl-L-alanine and various alkyl methyl sulfoxides reveals the formation of characteristic layer structures [1]. The dipeptide molecules self-assemble through intermolecular salt formation and hydrogen bonding to create two-dimensional sheets. These structural investigations have identified three distinct inclusion compounds with well-defined crystallographic parameters: the isobutyl methyl sulfoxide complex (space group P2₁2₁2₁, a = 22.212 Å, b = 15.943 Å, c = 5.401 Å), the benzyl methyl sulfoxide complex (space group P2₁, a = 10.983 Å, b = 15.878 Å, c = 5.569 Å), and the dimethyl sulfoxide complex [1].
The crystal packing analysis demonstrates that L-Leucyl-L-alanine molecules arrange themselves in parallel motifs to construct sheets through ionic pairing of carboxyl and amino groups. The terminal carboxylate groups link two adjacent ammonium groups from neighboring dipeptides, while each ammonium group simultaneously binds to two adjacent carboxylate groups, creating an extensive hydrogen bonding network [1]. This arrangement results in characteristic interlayer distances that vary depending on the guest molecule size, ranging from 9.4 Å for dimethyl sulfoxide to 11.2 Å for larger alkyl methyl sulfoxides [1].
Nuclear magnetic resonance spectroscopy provides detailed information about the solution-state structure and dynamic behavior of L-Leucyl-L-alanine. The ¹H NMR spectrum in deuterium oxide reveals characteristic resonances that enable complete structural assignment and conformational analysis [3] [4] [5].
The α-hydrogen resonances of both amino acid residues appear as well-resolved multipiples in the 3.8-4.3 ppm region. The leucine α-hydrogen appears as a triplet at 4.01 ppm with coupling constant J = 7.21 Hz, while the alanine α-hydrogen manifests as a quartet at 4.17 ppm with J = 7.28 Hz [5]. The alanine methyl group produces a characteristic doublet at 1.38 ppm with J = 7.28 Hz, consistent with three-bond coupling to the α-hydrogen [5]. The leucine side chain protons display complex multipiples in the 0.9-2.0 ppm region, with the terminal methyl groups appearing as overlapping doublets around 0.97-0.99 ppm [5].
Two-dimensional NMR spectroscopy techniques have proven particularly valuable for structural characterization of L-Leucyl-L-alanine and related dipeptides [4] [6]. Correlation spectroscopy (COSY) experiments enable complete assignment of proton resonances through identification of scalar coupling networks. The ¹H-¹H COSY spectrum reveals connectivities between the α-hydrogen and adjacent protons, facilitating identification of amino acid sequence and conformation [4].
¹³C NMR spectroscopy provides complementary structural information about the carbon framework of L-Leucyl-L-alanine. The carbonyl carbons resonate in the characteristic 170-180 ppm region, while the α-carbons appear at 48-55 ppm [5]. The leucine side chain carbons produce distinct resonances that enable detailed conformational analysis of the branched aliphatic chain [5].
Chemical shift analysis reveals that the dipeptide exists primarily in extended conformations in aqueous solution, consistent with the solid-state structures determined by X-ray crystallography [7] [8]. The α-hydrogen chemical shifts are particularly sensitive to backbone conformation, with values observed for L-Leucyl-L-alanine falling within the range expected for extended β-strand-like structures rather than compact turn conformations [7].
Molecular dynamics simulations have provided detailed insights into the conformational flexibility and dynamic behavior of L-Leucyl-L-alanine in various environments. These computational studies complement experimental structural data by revealing the full conformational landscape accessible to the dipeptide [9] [10] [11].
Conformational analysis through systematic variation of backbone dihedral angles (φ, ψ) reveals that L-Leucyl-L-alanine preferentially adopts extended conformations in aqueous solution [12]. The leucine residue typically exhibits φ values around -120° and ψ values near +120°, placing it in the extended β-region of the Ramachandran plot [12]. The alanine residue shows similar preferences with φ = -125° and ψ = +135°, consistent with polyproline II and β-strand secondary structure propensities [12].
Molecular dynamics simulations demonstrate that the peptide bond between leucine and alanine remains consistently in the trans configuration, with ω angles clustering around 174-180° [11]. The leucine side chain exhibits rotameric preferences for the trans configuration around the χ₁ dihedral angle (Cα-Cβ), with occasional transitions to gauche⁺ and gauche⁻ states depending on environmental conditions [11].
Solvation effects significantly influence the conformational preferences of L-Leucyl-L-alanine [9]. In aqueous solution, the dipeptide shows increased flexibility compared to crystal structures, with root mean square deviations of 0.3-0.6 Å for backbone atoms [9]. The presence of explicit water molecules stabilizes extended conformations through hydrogen bonding interactions with the terminal amino and carboxyl groups [9].
Temperature-dependent molecular dynamics simulations reveal the thermal stability of different conformational states [10]. Extended conformations remain stable up to 350 K, while compact turn structures show increased instability at elevated temperatures [10]. The leucine side chain exhibits enhanced rotameric interconversion at higher temperatures, with exchange rates between trans and gauche states increasing by an order of magnitude between 300 K and 400 K [10].
The chiral nature of L-Leucyl-L-alanine profoundly influences its crystal packing arrangements and supramolecular assembly behavior. Systematic investigation of chirality effects reveals that the absolute configuration of constituent amino acids determines the handedness and packing efficiency of resulting crystal structures [13] [14] [15].
Enantioselective crystallization studies demonstrate that L-Leucyl-L-alanine exhibits remarkable chiral recognition capabilities toward guest molecules [1] [16]. The inclusion compounds formed with alkyl methyl sulfoxides show pronounced enantioselectivity, with (R)-enantiomers of larger sulfoxides (isobutyl, butyl, benzyl) being preferentially incorporated with enantiomeric excesses exceeding 90% [1]. This selectivity arises from optimal geometric complementarity between the chiral cavity formed by dipeptide layers and the preferred enantiomer of the guest molecule [1].
The chiral packing arrangements in L-Leucyl-L-alanine crystals are characterized by the formation of homochiral layers [1] [14]. Within each layer, dipeptide molecules adopt parallel orientations with all leucine residues pointing in the same direction relative to the peptide backbone [1]. Adjacent layers exhibit either parallel or antiparallel arrangements depending on the nature of included guest molecules [1].
Comparative crystallographic analysis between L-Leucyl-L-alanine and its D-enantiomer or racemic mixtures reveals fundamental differences in packing efficiency and stability [15]. Homochiral crystals typically exhibit higher packing coefficients (0.69-0.72) compared to racemic crystals (0.65-0.68), consistent with Wallach's rule for amino acid derivatives [15]. The enhanced stability of homochiral arrangements results from optimal hydrogen bonding geometries and reduced steric conflicts between side chains [15].
The influence of chirality extends to the formation of supramolecular architectures through peptide self-assembly [14]. L-Leucyl-L-alanine demonstrates a strong tendency to form twisted fibrillar structures when assembled from solution, with the handedness of the twist being determined by the absolute configuration of the constituent amino acids [14]. Replacement of L-leucine with D-leucine or vice versa results in inversion of the supramolecular chirality while maintaining the overall fibrillar morphology [14].
Chirality-dependent packing arrangements also manifest in the formation of inclusion complexes with achiral guest molecules [13]. The chiral environment created by L-Leucyl-L-alanine layers can induce chirality in achiral guests through asymmetric packing arrangements [13]. This phenomenon has been observed in complexes with various organic solvents and demonstrates the potential for using dipeptide hosts in asymmetric crystallization processes [13].